molecular formula C19H17FN4O3 B2481870 (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 403649-80-9

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2481870
CAS No.: 403649-80-9
M. Wt: 368.368
InChI Key: CGFAZIIVGUYUEF-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a 3,4-dimethoxybenzylidene hydrazide moiety at position 3. Its structure integrates electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and biological interactions. Crystallographic studies (e.g., SHELX-based refinements ) confirm the planar geometry of the pyrazole ring and the E-configuration of the hydrazide bond, critical for molecular recognition in pharmacological contexts.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-26-17-8-3-12(9-18(17)27-2)11-21-24-19(25)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFAZIIVGUYUEF-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

1. Synthesis and Characterization

The synthesis of (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

MethodResult
NMR δ ppm: 3.90 (OCH₃), 7.01-7.70 (Ar H)
IR ν cm⁻¹: 1611 (C=N), 1584 (C=C)
MS m/z: 291.2 [M+H+]

2.1 Anticancer Activity

Recent studies have indicated that (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide exhibits significant anticancer activity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
    • A549: 25 µM

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Inhibition of cell proliferation
A54925Cell cycle arrest

Case Study

In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on MCF-7 cells using flow cytometry and Annexin V staining. The results demonstrated a marked increase in early and late apoptotic cells upon treatment with the compound compared to the control group .

2.2 Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • MIC Values :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies utilizing animal models have shown that it can significantly reduce inflammation markers such as TNF-alpha and IL-6.

Research Findings

In a controlled experiment involving carrageenan-induced paw edema in rats, administration of the compound led to a reduction in paw swelling by approximately 50% compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene and Pyrazole Moieties

Key analogs differ in substituents on the benzylidene ring (R1) and the pyrazole ring (R2), as summarized below:

Compound Name R1 (Benzylidene) R2 (Pyrazole) Key Properties/Findings Reference
Target Compound 3,4-dimethoxy 4-fluorophenyl High solubility due to methoxy; moderate dipole moment
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxy 5-methyl Lower logP vs. target; stronger H-bonding with methoxy
(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-dimethylamino 5-methyl Enhanced electron density; higher bioactivity in docking studies
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichloro 5-phenyl Increased lipophilicity; altered π-π stacking
3-(4-Chlorophenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide 3,4-dimethoxy 4-chlorophenyl Reduced dipole vs. target due to Cl vs. F

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, dimethylamino): Enhance solubility and polar interactions. The target compound’s 3,4-dimethoxy group improves water solubility compared to E-DPPC’s dichloro substituent .
  • Steric Considerations : Bulky substituents like 5-phenyl (E-DPPC) or 5-methyl (E-MBPC) influence conformational flexibility and binding pocket compatibility .

Spectroscopic and Computational Comparisons

Table 2: Computational Parameters (DFT/B3LYP/6-311G**)
Parameter Target Compound E-MBPC E-MABPC E-DPPC
HOMO-LUMO Gap (eV) 4.2 4.0 3.8 4.5
Dipole Moment (Debye) 5.1 4.8 6.3 3.9
Solvation Energy (kcal/mol) -12.7 -10.9 -14.2 -8.5
Electrostatic Potential (eV) -0.32 -0.29 -0.41 -0.18

Insights :

  • The target compound’s HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, intermediate between E-MABPC (3.8 eV) and E-DPPC (4.5 eV) .
  • Dipole Moment : The 3,4-dimethoxy groups in the target compound yield a higher dipole (5.1 D) than E-DPPC (3.9 D), favoring interactions in polar environments .
  • Solvation Energy: E-MABPC’s dimethylamino group confers the most favorable solvation energy (-14.2 kcal/mol), while the target compound (-12.7 kcal/mol) outperforms E-DPPC (-8.5 kcal/mol) due to methoxy’s hydrophilicity .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide?

Methodological Answer: Synthesis typically involves a multi-step process:

Pyrazole Core Formation : React β-diketones or β-ketoesters with hydrazine under acidic/basic conditions to form the pyrazole ring .

Substituent Introduction : Introduce fluorophenyl and dimethoxybenzylidene groups via nucleophilic substitution or condensation reactions. For the hydrazone linkage, react the pyrazole carbohydrazide with 3,4-dimethoxybenzaldehyde under reflux in ethanol, ensuring an inert atmosphere .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Conditions :

  • Temperature: 60–80°C for condensation steps.
  • Solvent: Ethanol or methanol for reflux.
  • Catalysts: Acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions to drive imine formation .

Q. How can single-crystal X-ray diffraction (SC-XRD) and SHELXL refinement determine molecular conformation and intermolecular interactions?

Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/ethanol solution .
  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–295 K.
  • Refinement : Employ SHELXL for structure solution, utilizing iterative least-squares cycles to refine atomic coordinates, displacement parameters, and hydrogen bonding.
    Critical Parameters :
  • R-factor < 0.05 for high precision.
  • Hydrogen bonds and π-π stacking interactions are mapped using Mercury software .

Q. What analytical techniques are essential for characterizing intermediates and final products?

Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry using 1^1H and 13^{13}C NMR (DMSO-d6, 400 MHz). Discrepancies in peak splitting (e.g., hydrazone NH) are resolved via 2D COSY/HSQC .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm1^{-1}) and imine (C=N, ~1600 cm1^{-1}) stretches .
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How do solvent effects and protonation states influence spectroscopic behavior, and what computational models account for these effects?

Methodological Answer :

  • Solvent Effects : Polar solvents (e.g., water) stabilize charge-separated states, altering UV-Vis spectra. Use time-dependent DFT (TD-DFT) with IEFPCM solvation models to predict absorption bands .
  • Protonation States : Evaluate tautomeric forms (e.g., enol vs. keto) via 1^1H NMR titration and compare with B3LYP/6-311G** calculations in gas vs. aqueous phases .

Q. How are DFT and NBO analyses applied to predict electronic properties and reactivity?

Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-311G**. Analyze frontier orbitals (HOMO-LUMO gaps) to predict charge transfer and reactivity .
  • NBO Analysis : Identify hyperconjugative interactions (e.g., LP(N) → σ*(C-N)) contributing to stability. Compare with experimental X-ray bond lengths (e.g., C=N: 1.28 Å calc. vs. 1.30 Å expt.) .

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how are data contradictions resolved?

Methodological Answer :

  • Substituent Effects : Compare with analogs (e.g., 4-Cl vs. 4-F substituents) in docking studies. Fluorine enhances electronegativity, improving target binding .
  • Contradictions : Address conflicting IC50_{50} values (e.g., anti-cancer assays) by standardizing cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT assay incubation times) .

Q. How is molecular docking used to predict target interactions, and what validation steps ensure reliability?

Methodological Answer :

  • Docking Workflow :
    • Prepare ligand (compound) and receptor (e.g., COX-2 enzyme) using AutoDock Tools.
    • Run Lamarckian genetic algorithm (GA) with 100 runs.
    • Validate via RMSD < 2.0 Å compared to co-crystallized ligands .
  • Key Interactions : Hydrogen bonds with Ser530 and hydrophobic contacts with Val349 residues .

Q. What are key considerations in designing stability studies under varying conditions?

Methodological Answer :

  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and thermal stress (40–60°C). Monitor via HPLC-PDA .
  • Degradation Pathways : Hydrazide hydrolysis to carboxylic acids under basic conditions. Stabilize via lyophilization in amber vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.